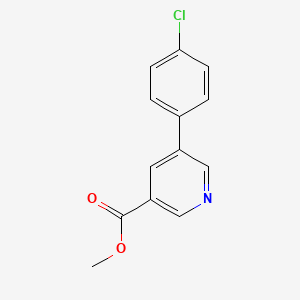
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
概要
説明
Synthesis Analysis
The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, halogenation, and protection-deprotection strategies. The most common approach is the bromination of a suitable pyridine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl moiety. Precise details of these synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound reveals a pyridine ring with a bromine atom at position 3 and a tetrahydro-2H-pyran-4-yl group attached to position 5. The stereochemistry of the tetrahydro-2H-pyran-4-yl substituent significantly influences the compound’s properties and reactivity. Researchers have investigated the conformational preferences and intermolecular interactions using computational methods .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it serves as a versatile building block for the synthesis of more complex molecules. Some reactions include nucleophilic substitutions, palladium-catalyzed cross-couplings, and ring-opening reactions of the tetrahydro-2H-pyran-4-yl group. Researchers have explored these transformations to access novel derivatives with diverse functionalities .
作用機序
The exact mechanism of action for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine depends on its specific application. In some cases, it acts as a ligand for metal complexes, influencing their reactivity or catalytic properties. Additionally, its ability to undergo nucleophilic substitutions makes it valuable in synthetic chemistry. Further studies are needed to elucidate its biological mechanisms and potential therapeutic applications .
特性
IUPAC Name |
3-bromo-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMIVLQESOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620884 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422557-23-1 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)
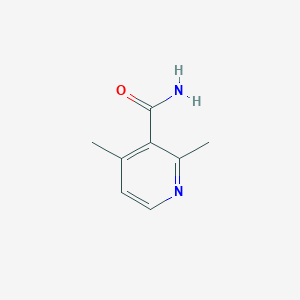
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)

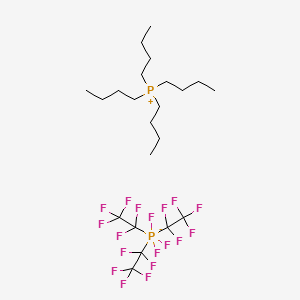
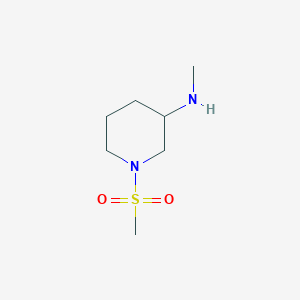

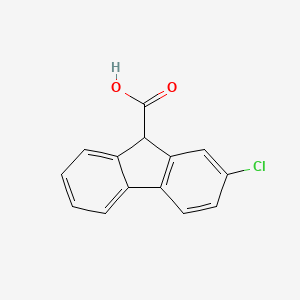


![(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1628951.png)
